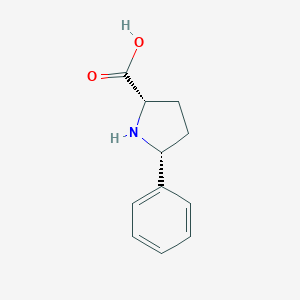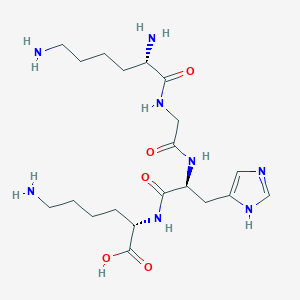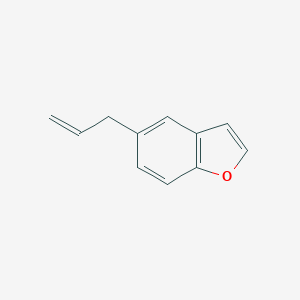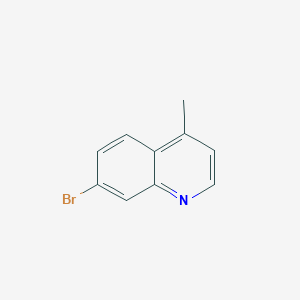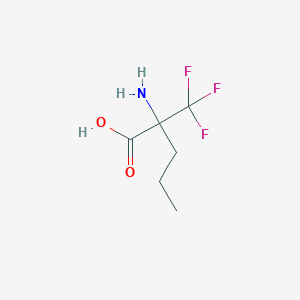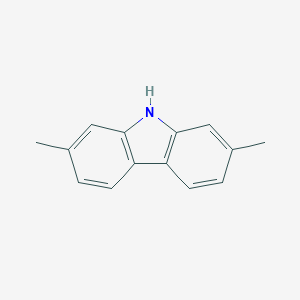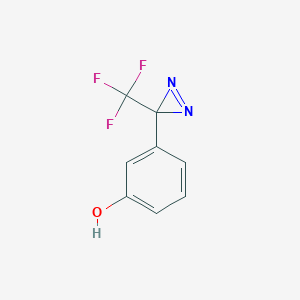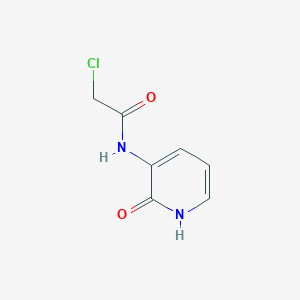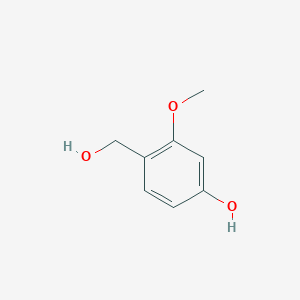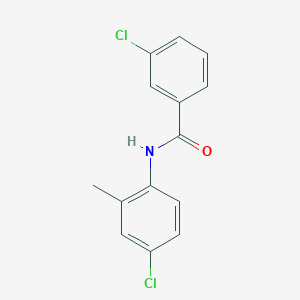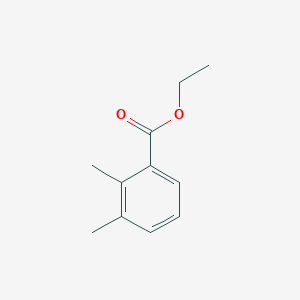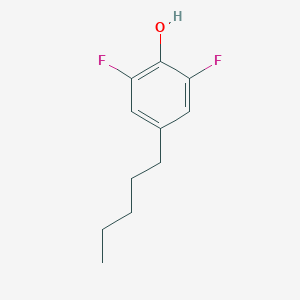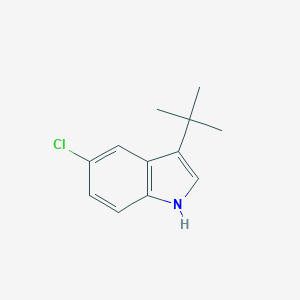![molecular formula C9H12ClF2N3O4 B172824 [1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride CAS No. 12211-03-9](/img/structure/B172824.png)
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride, commonly known as DFO-BAPTA, is a chemical compound that has gained significant attention in scientific research due to its ability to chelate calcium ions within cells.
Wissenschaftliche Forschungsanwendungen
Regioselective Oxidation
One study discusses the regioselective oxidation of pyridinium salts, including structures similar to the specified compound, using potassium ferricyanide for oxidation. This process transforms the salts into corresponding 1H-pyridin-2-ones with high yields and regioselectivity (Terán et al., 2000).
Structural Analysis of Related Compounds
Another study examines oxythiamine, a compound structurally related to the specified molecule, focusing on its conformation and anion-bridging interactions for stabilization (Hu et al., 2000).
Synthesis and Structure of Precursors
Research on the synthesis and structure of similar compounds, like 4-hydroxy-N-isopropyltryptamine and its precursors, provides insights into the complex synthesis processes involving compounds with a similar structure to the one (Laban et al., 2023).
Novel Dinucleotide Analogs Design
A study on the design and synthesis of novel dinucleotide analogs explores a new strategy for creating compounds with structures similar to the specified compound, emphasizing the superiority of certain coupling reagents (Valiyev et al., 2010).
Formation of Vic-Dioxime Complexes
Research into the synthesis of N-substituted vic-dioxime complexes and their formation with various metals discusses structural aspects and interactions pertinent to compounds similar to the specified chemical (Canpolat & Kaya, 2005).
Crystallographic Studies
A study on zolmitriptan salt complexes, including analysis of their crystal structures, offers insights into the behavior and properties of structurally related compounds (Sridhar et al., 2013).
Eigenschaften
CAS-Nummer |
12211-03-9 |
|---|---|
Produktname |
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride |
Molekularformel |
C9H12ClF2N3O4 |
Molekulargewicht |
299.66 g/mol |
IUPAC-Name |
6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 |
InChI-Schlüssel |
OKKDEIYWILRZIA-OSZBKLCCSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-] |
SMILES |
C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-] |
Kanonische SMILES |
C1=CN(C(=O)N=C1[NH3+])C2C(C(C(O2)CO)O)(F)F.[Cl-] |
Andere CAS-Nummern |
122111-03-9 12211-03-9 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
95058-81-4 103882-84-4 |
Synonyme |
2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
